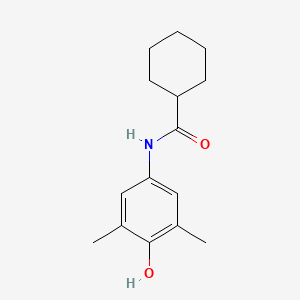
N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide, also known as HDPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HDPC belongs to the class of molecules known as amides, which are widely used as building blocks in organic chemistry. In
Mechanism of Action
The mechanism of action of N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer growth. N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that promote cancer growth.
Biochemical and Physiological Effects:
N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. In animal studies, N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide has been shown to reduce inflammation and improve joint function in models of rheumatoid arthritis. N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide has also been shown to have a low toxicity profile in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide in lab experiments is its low toxicity profile, which makes it a safe compound to work with. N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide is also relatively easy to synthesize and purify, which makes it a cost-effective compound to use in research. One limitation of using N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
Future Directions
There are several future directions for research on N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide. One area of research is the development of N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide analogs with improved solubility and potency. Another area of research is the investigation of the mechanism of action of N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide in more detail, in order to identify new targets for therapeutic intervention. Additionally, N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide could be studied for its potential use in other areas of research, such as neurodegenerative diseases and cardiovascular diseases.
Synthesis Methods
The synthesis of N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide involves the reaction of 4-hydroxy-3,5-dimethylbenzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide as a white crystalline solid with a melting point of 141-143°C.
Scientific Research Applications
N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide has been studied for its potential therapeutic applications in several areas of scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and psoriasis. N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-8-13(9-11(2)14(10)17)16-15(18)12-6-4-3-5-7-12/h8-9,12,17H,3-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXYJMHNEYQHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

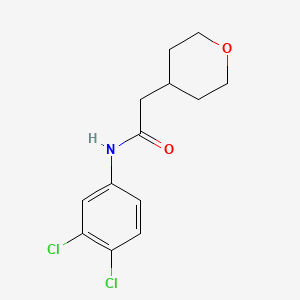
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5652016.png)
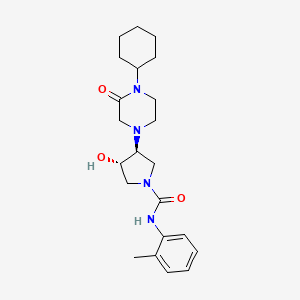
![1-{2-[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5652037.png)
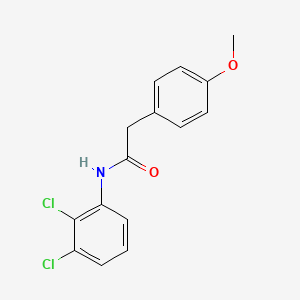
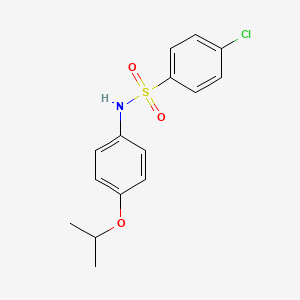
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5652045.png)
![N,N-dimethyl-3-[(2-oxo-3,4-dihydroquinolin-1(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5652050.png)
![ethyl 5-phenyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5652055.png)
![N-[4-(dimethylamino)benzyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5652067.png)
![2-(4-bromo-2-cyanophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5652068.png)
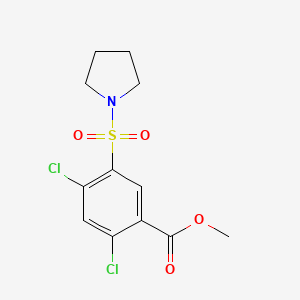
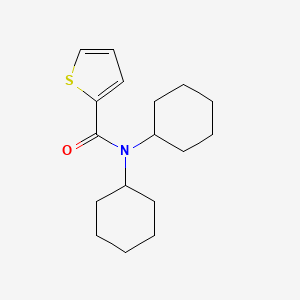
![N-[2-(1H-imidazol-1-yl)benzyl]-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5652089.png)